4-Tert-butyl-D9-phenol

概要

説明

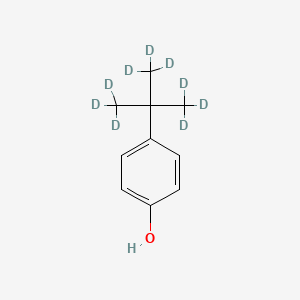

4-Tert-butyl-D9-phenol is an organic compound with the chemical formula C10H5D9O. It is a deuterated form of 4-tert-butylphenol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in isotope labeling studies and tracer experiments.

準備方法

4-Tert-butyl-D9-phenol can be synthesized through the alkylation of phenol with tert-butanol in the presence of a catalyst. The reaction typically involves the use of a zeolite catalyst treated with sodium hydroxide to enhance selectivity towards the desired product . The reaction conditions include a temperature range of 100-150°C and a pressure of 1-5 atm. Industrial production methods often employ similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .

化学反応の分析

4-Tert-butyl-D9-phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-tert-butylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of this compound can yield 4-tert-butylcyclohexanol.

科学的研究の応用

Industrial Applications

4-Tert-butylphenol is primarily used as an antioxidant in several industrial products. Its antioxidant properties help prevent oxidative degradation, which is crucial in maintaining the stability and longevity of materials.

Key Uses:

- Rubber and Plastics : It is utilized in the production of rubber and phenolic/epoxy resins, enhancing their resistance to oxidative stress. This application is vital for products that require durability under environmental exposure .

- Adhesives and Coatings : The compound is incorporated into adhesives, sealants, inks, and coatings to improve their performance by preventing oxidation .

- Food Packaging : 4-Tert-butylphenol is authorized for use in food contact materials under European regulations, indicating its safety and effectiveness in preserving food quality .

Biological Research Applications

Recent studies have highlighted the potential of 4-tert-butylphenol in biological research, particularly concerning oxidative stress and cellular responses.

Cellular Effects:

- Melanocyte Sensitization : Research indicates that exposure to 4-tert-butylphenol sensitizes human melanocytes to apoptosis. This effect is mediated through the upregulation of specific receptors that increase susceptibility to cytotoxic agents .

- Oxidative Stress Response : The compound has been studied for its role in modulating oxidative stress responses in various cell types. For instance, it has shown potential neuroprotective effects by reducing oxidative toxicity in neuronal cells .

Antioxidant Properties

The antioxidant capabilities of 4-tert-butylphenol extend beyond mere preservation; they also suggest therapeutic applications.

Therapeutic Potential:

- Neuroprotection : Derivatives of tert-butyl phenolic compounds have demonstrated protective effects against glutamate-induced toxicity in neuronal cells, suggesting their potential use in neurodegenerative disease therapies .

- Anti-inflammatory Effects : Some studies indicate that these compounds can mitigate inflammation and oxidative damage, which are critical factors in various chronic diseases .

Case Studies and Findings

作用機序

The mechanism of action of 4-tert-butyl-D9-phenol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. In biological systems, it can act as an antioxidant by donating hydrogen atoms (or deuterium atoms) to neutralize free radicals. The deuterium atoms provide a unique advantage in tracing studies due to their distinct mass, allowing for precise tracking of the compound’s fate in complex systems .

類似化合物との比較

4-Tert-butyl-D9-phenol is similar to other tert-butylphenols, such as 2-tert-butylphenol and 2,4-di-tert-butylphenol. its deuterium labeling sets it apart, making it particularly valuable in isotope studies. Compared to its non-deuterated counterpart, 4-tert-butylphenol, the deuterated version offers enhanced stability and distinct mass spectrometric properties, which are crucial for accurate analytical measurements .

Similar Compounds

- 2-tert-butylphenol

- 2,4-di-tert-butylphenol

- 4-tert-butylphenol

生物活性

4-Tert-butyl-D9-phenol, also known as 4-tert-butylphenol (4-TBP), is a compound of significant interest due to its biological activities and potential applications in various fields. This article provides a detailed overview of its biological activity, including antioxidant properties, immunological effects, and case studies highlighting its impact on human health.

Chemical Structure and Properties

This compound is a phenolic compound characterized by a tert-butyl group attached to the para position of the phenolic ring. This structural feature enhances its stability and reactivity, making it a valuable compound in both industrial and biological contexts.

Antioxidant Activity

One of the primary biological activities of 4-TBP is its antioxidant capacity . Phenolic compounds are well-known for their ability to scavenge free radicals and protect cells from oxidative stress. Studies have shown that 4-TBP can effectively inhibit the formation of reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components. This property is particularly beneficial in food preservation and pharmaceutical formulations where oxidative stability is crucial .

Table 1: Comparison of Antioxidant Activities

| Compound Name | Antioxidant Activity | Mechanism of Action |

|---|---|---|

| 4-Tert-butylphenol | High | Scavenges free radicals |

| 2,5-Di-tert-butyl-4-methoxyphenol | Moderate | Inhibits lipid peroxidation |

| 2,4-Di-tert-butylphenol | High | Reduces ROS generation |

Immunological Effects

Research has indicated that 4-TBP may have significant immunological effects, particularly in relation to skin conditions such as vitiligo. A notable case study documented a patient who developed vitiligo after exposure to an adhesive containing 4-TBP. The study revealed that exposure led to a systemic T-cell response against melanocytes, suggesting that 4-TBP can provoke autoimmune reactions in susceptible individuals .

Case Study: Vitiligo Induction by 4-TBP

- Patient Profile : A 54-year-old male with Fitzpatrick skin type V.

- Exposure : Contact with Armaflex adhesive containing 4-TBP during occupational duties.

- Symptoms : Initial dermatitis followed by depigmentation at contact sites and systemic spread of vitiligo.

- Histopathology Findings : Normal epidermis with lymphocytic infiltrate and absence of melanocytes.

- Treatment : Topical tacrolimus followed by narrowband UVB therapy resulted in partial repigmentation.

The mechanism proposed involves oxidative stress induced by 4-TBP leading to apoptotic cell death in melanocytes, which then triggers an autoimmune response mediated by CD8+ T-cells .

Other Biological Activities

In addition to its antioxidant and immunological effects, 4-TBP has been studied for its potential antimicrobial properties. It has shown effectiveness against various pathogens, correlating its antimicrobial activity with its antioxidative properties .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | High efficacy in scavenging free radicals |

| Immunological | Induces T-cell response leading to vitiligo |

| Antimicrobial | Effective against multiple bacterial strains |

特性

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPQWRBYOIRBIT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258682 | |

| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-87-7 | |

| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358730-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。